molecular formula C15H13N3O2S B2651808 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1226435-23-9

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2651808
CAS RN: 1226435-23-9
M. Wt: 299.35
InChI Key: AKMCHBMCZMGUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide, commonly known as MOT, is a synthetic compound that belongs to the class of oxadiazole derivatives. It has a wide range of scientific research applications due to its unique chemical properties.

Mechanism of Action

The anticancer activity of MOT is believed to be due to its ability to inhibit the growth and proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis, which is a process of programmed cell death. Additionally, MOT has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MOT has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, MOT has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MOT in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using MOT in lab experiments is its potential toxicity. Careful dosing and monitoring is required to ensure that the compound does not have adverse effects on cells or animals.

Future Directions

There are several future directions for research on MOT. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of MOT for maximum anticancer activity. Finally, research is needed to investigate the potential use of MOT in other areas of medicine, such as the treatment of inflammatory diseases.

Synthesis Methods

MOT can be synthesized using a variety of methods, including the reaction of 2-(thiophen-2-yl)acetic acid with 4-amino-3-methyl-1,2,4-oxadiazole in the presence of a dehydrating agent. Another method involves the reaction of 2-(thiophen-2-yl)acetyl chloride with 4-amino-3-methyl-1,2,4-oxadiazole in the presence of a base.

Scientific Research Applications

MOT has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that MOT has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)11-4-6-12(7-5-11)17-14(19)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCHBMCZMGUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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